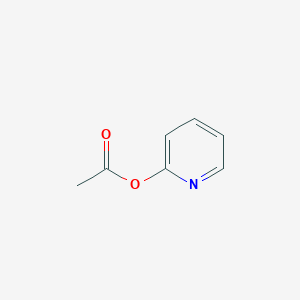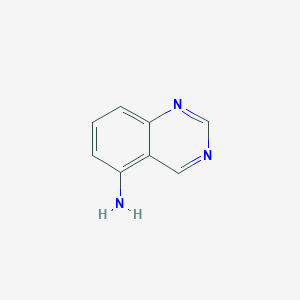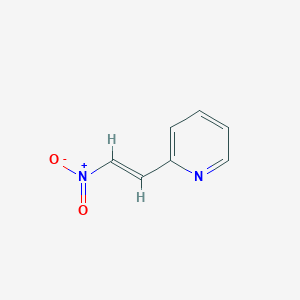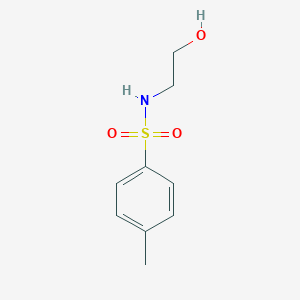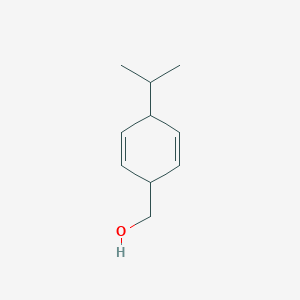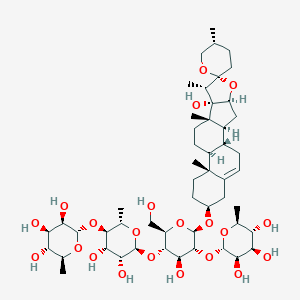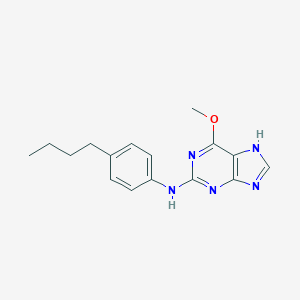
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmaceuticals, agriculture, and materials science. This compound is also known by its chemical name, 2-(4-butylphenylamino)-6-methoxypurine, and has a molecular formula of C18H22N4O.
Wirkmechanismus
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been found to induce cell cycle arrest in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Studies have reported that 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- can affect various biochemical and physiological processes in cells. For instance, this compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- in lab experiments is its potential as a potent anticancer agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
Several future directions can be explored in the research of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-. One of the potential directions is in the development of novel anticancer therapies based on this compound. Additionally, this compound can be further explored for its potential applications in other areas such as agriculture and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is a chemical compound that has significant potential in scientific research. Its potential applications in various areas such as pharmaceuticals, agriculture, and materials science make it a promising candidate for further exploration. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- can be achieved through several methods. One of the commonly used methods involves the reaction of 2,6-dichloropurine with 4-butylaniline in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dichloropurine with 4-butylphenylhydrazine in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
The potential applications of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- in scientific research are vast and varied. One of the significant applications is in the field of pharmaceuticals, where this compound has been found to exhibit anticancer properties. Several studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
104715-69-7 |
|---|---|
Produktname |
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- |
Molekularformel |
C16H19N5O |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-6-methoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-4-5-11-6-8-12(9-7-11)19-16-20-14-13(17-10-18-14)15(21-16)22-2/h6-10H,3-5H2,1-2H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
LFIVVGZLCOQRQH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Andere CAS-Nummern |
104715-69-7 |
Synonyme |
2-((4-Butylphenyl)amino)-6-methoxy-9H-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




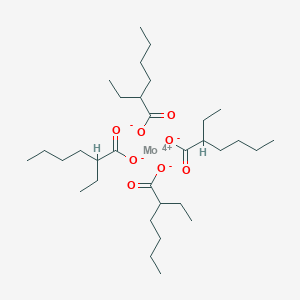
![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
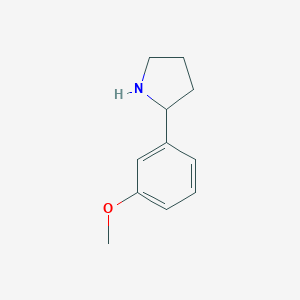
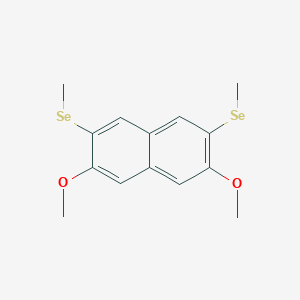
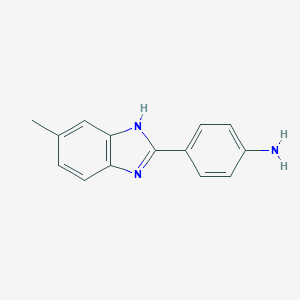
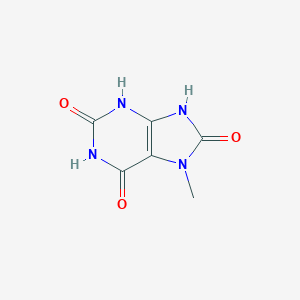
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
